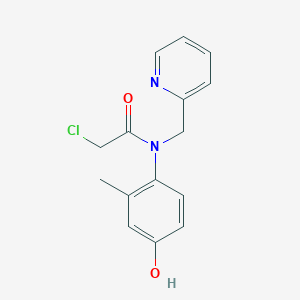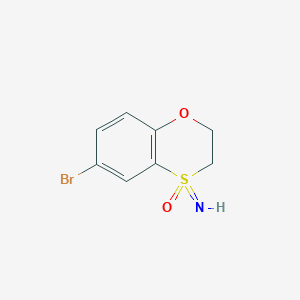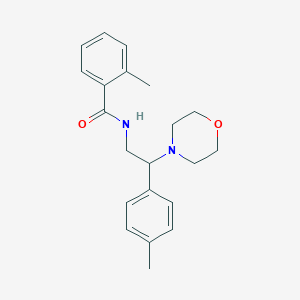
2-Chloro-N-(4-hydroxy-2-methylphenyl)-N-(pyridin-2-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(4-hydroxy-2-methylphenyl)-N-(pyridin-2-ylmethyl)acetamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as CHMA and is known for its potential therapeutic applications. CHMA is a white crystalline compound with a molecular weight of 326.8 g/mol.
Mecanismo De Acción
The mechanism of action of CHMA is not fully understood. However, it has been suggested that CHMA may exert its therapeutic effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes. These enzymes are involved in the production of prostaglandins and leukotrienes, which are known to play a role in inflammation and pain.
Biochemical and Physiological Effects:
CHMA has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in various animal models. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease. Furthermore, CHMA has been shown to inhibit the growth and proliferation of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of CHMA is its relatively low toxicity. It has been found to have a high safety profile in animal studies. However, one of the limitations of CHMA is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for CHMA research. One area of interest is the development of more efficient synthesis methods for CHMA. Another area of interest is the investigation of the potential therapeutic applications of CHMA in the treatment of neurodegenerative diseases and cancer. Furthermore, the development of CHMA derivatives with improved solubility and bioavailability is an area of active research.
Métodos De Síntesis
The synthesis of CHMA involves the reaction of 2-chloro-N-(pyridin-2-ylmethyl)acetamide with 4-hydroxy-2-methylbenzaldehyde in the presence of a base catalyst. The reaction takes place in a solvent, such as ethanol or methanol, and is carried out under reflux conditions. The resulting product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
CHMA has been investigated for its potential therapeutic applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. CHMA has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Furthermore, CHMA has been investigated for its potential use in cancer therapy.
Propiedades
IUPAC Name |
2-chloro-N-(4-hydroxy-2-methylphenyl)-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-11-8-13(19)5-6-14(11)18(15(20)9-16)10-12-4-2-3-7-17-12/h2-8,19H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYLTGCQRGVAGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)N(CC2=CC=CC=N2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53416865 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Bromo-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]furan-2-carboxamide](/img/structure/B2912685.png)

![ethyl 2-[({[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2912687.png)

![(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(2-bromophenyl)methanone](/img/structure/B2912690.png)
![2-[4-(3-acetylphenyl)sulfonylpiperazin-1-yl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2912692.png)
![5-(3-methoxyphenyl)-3-[5-phenyl-2-(1H-pyrrol-1-yl)-3-furyl]-1,2,4-oxadiazole](/img/structure/B2912693.png)

![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2912696.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2912703.png)
